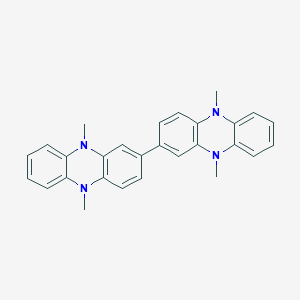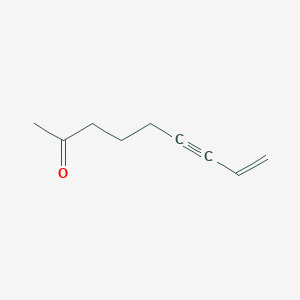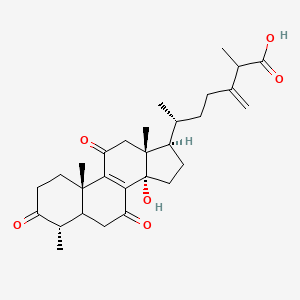
(4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the ergostane family, which is known for its diverse biological activities and applications in various fields such as medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid typically involves multi-step organic reactions. These steps often include the use of specific reagents and catalysts to achieve the desired transformations. Common synthetic routes may involve the oxidation of precursor molecules, followed by functional group modifications to introduce the hydroxy, methyl, and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional oxo derivatives, while reduction reactions may produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
(4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid include other ergostane derivatives with similar structural features. These compounds may share common functional groups and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific biological activities. This compound’s distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
172617-74-2 |
|---|---|
Molekularformel |
C29H40O6 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
(6R)-6-[(4S,10S,13R,14S,17R)-14-hydroxy-4,10,13-trimethyl-3,7,11-trioxo-2,4,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid |
InChI |
InChI=1S/C29H40O6/c1-15(17(3)26(33)34)7-8-16(2)19-9-12-29(35)25-22(31)13-20-18(4)21(30)10-11-27(20,5)24(25)23(32)14-28(19,29)6/h16-20,35H,1,7-14H2,2-6H3,(H,33,34)/t16-,17?,18+,19-,20?,27+,28-,29-/m1/s1 |
InChI-Schlüssel |
ZEXGDMONMBETSX-KFMVYKGZSA-N |
Isomerische SMILES |
C[C@H]1C2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)O)C |
Kanonische SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3(CCC4C(C)CCC(=C)C(C)C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


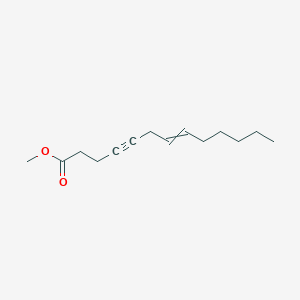
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
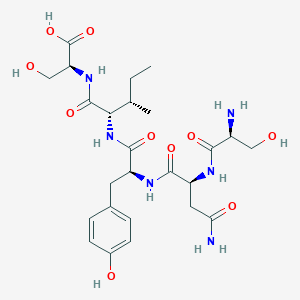
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
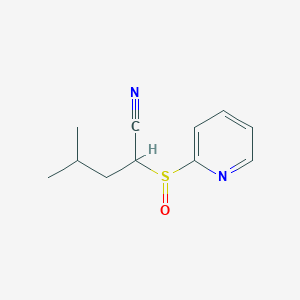
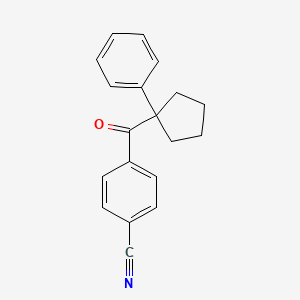

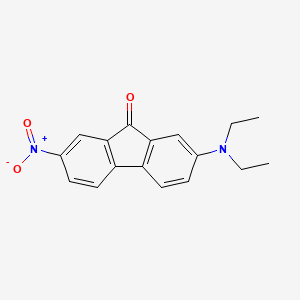
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
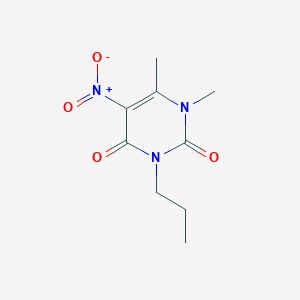
phosphanium bromide](/img/structure/B14253130.png)
